molecular formula C9H13N5O B14353746 2-amino-9-(2-methylpropyl)-3H-purin-6-one CAS No. 93692-99-0

2-amino-9-(2-methylpropyl)-3H-purin-6-one

Cat. No.: B14353746
CAS No.: 93692-99-0
M. Wt: 207.23 g/mol
InChI Key: DAYRGDIXHKHZQN-UHFFFAOYSA-N
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Description

2-amino-9-(2-methylpropyl)-3H-purin-6-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an amino group and a 2-methylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-(2-methylpropyl)-3H-purin-6-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-(2-methylpropyl)-3H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-amino-9-(2-methylpropyl)-3H-purin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-amino-9-(2-methylpropyl)-3H-purin-6-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9-(2-methylpropyl)-3H-purine-6-thione
  • 2-amino-9-(2-methylpropyl)-3H-purine-6-ol
  • 2-amino-9-(2-methylpropyl)-3H-purine-6-carboxylic acid

Uniqueness

2-amino-9-(2-methylpropyl)-3H-purin-6-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

93692-99-0

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-amino-9-(2-methylpropyl)-1H-purin-6-one

InChI

InChI=1S/C9H13N5O/c1-5(2)3-14-4-11-6-7(14)12-9(10)13-8(6)15/h4-5H,3H2,1-2H3,(H3,10,12,13,15)

InChI Key

DAYRGDIXHKHZQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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